

validating the specificity of RI-962 for RIPK1 over other kinases

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RI-962: A Highly Specific Inhibitor of RIPK1 Kinase Activity

A comprehensive analysis of experimental data demonstrates the superior selectivity of **RI-962** for Receptor-Interacting Protein Kinase 1 (RIPK1) over a broad spectrum of other human kinases. This guide provides a detailed comparison, experimental methodologies, and visual representations of the relevant biological pathways to aid researchers in their evaluation of this potent and specific inhibitor.

Unprecedented Selectivity for RIPK1

RI-962 has emerged as a highly potent and selective inhibitor of RIPK1, a critical regulator of inflammation and cell death.[1] Experimental data from extensive kinase profiling demonstrates that **RI-962** exhibits minimal off-target activity, a crucial attribute for a reliable chemical probe and a promising therapeutic candidate.

A comprehensive kinase screen of **RI-962** against a panel of 408 human kinases revealed its remarkable specificity. At a concentration of 10 μ M, **RI-962** showed little to no inhibitory activity against the vast majority of the kinases tested. The primary off-target hit identified was Mixed Lineage Kinase 3 (MLK3); however, the potency of **RI-962** against MLK3 is significantly lower than its potent inhibition of RIPK1.[1]



The inhibitory activity of **RI-962** is highlighted by its low nanomolar half-maximal inhibitory concentration (IC50) for RIPK1. Different assay formats have reported slightly varied IC50 values, with an ADP-Glo™ kinase assay showing an IC50 of 5.9 nM and a ³³P-labeled ATP assay indicating an IC50 of 35.0 nM.[1] Regardless of the specific value, both demonstrate potent inhibition. In contrast, the IC50 for MLK3 was determined to be 3.75 µM, showcasing a selectivity ratio of over 600-fold in favor of RIPK1.[1]

Kinase Target	RI-962 IC50 (nM)	Assay Type	Selectivity (fold) vs. RIPK1
RIPK1	5.9	ADP-Glo™	-
RIPK1	35.0	³³ P-labeled ATP assay	-
MLK3	3750	Not Specified	> 635
407 Other Kinases	> 10,000	KINOMEscan®	> 1694

Table 1: Comparative Inhibitory Activity of **RI-962**. This table summarizes the half-maximal inhibitory concentration (IC50) of **RI-962** against its primary target, RIPK1, and the most significant off-target kinase, MLK3. Data from a broad kinase panel screen is also included.

Experimental Protocols

The specificity of **RI-962** was determined using well-established and robust experimental methodologies. The primary assays employed were the ADP-Glo[™] Kinase Assay and a KINOMEscan® profiling service.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed in a multi-well plate format suitable for high-throughput screening.

Protocol:

Kinase Reaction: A reaction mixture containing the kinase (RIPK1), a suitable substrate, ATP,
 and the test compound (RI-962 at varying concentrations) in kinase reaction buffer is



prepared.

- Incubation: The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to allow the kinase to phosphorylate its substrate.
- ATP Depletion: An equal volume of ADP-Glo[™] Reagent is added to the reaction. This
 reagent terminates the kinase reaction and depletes the remaining ATP. This step is
 incubated for 40 minutes at room temperature.
- ADP to ATP Conversion: Kinase Detection Reagent is added to the wells. This reagent
 contains an enzyme that converts the ADP generated in the kinase reaction into ATP. This
 step is incubated for 30 to 60 minutes at room temperature.
- Luminescence Detection: The newly synthesized ATP is then measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial amount of ADP. The luminescence is read using a plate-reading luminometer.
- Data Analysis: The luminescent signal is used to determine the kinase activity at each inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

KINOMEscan® Kinase Profiling

This method utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases.

Protocol:

- Assay Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds
 to the active site of the kinase, and the test compound. The test compound competes with
 the immobilized ligand for binding to the kinase.
- Binding Reaction: The kinase, the immobilized ligand, and the test compound (RI-962) are incubated together.
- Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.





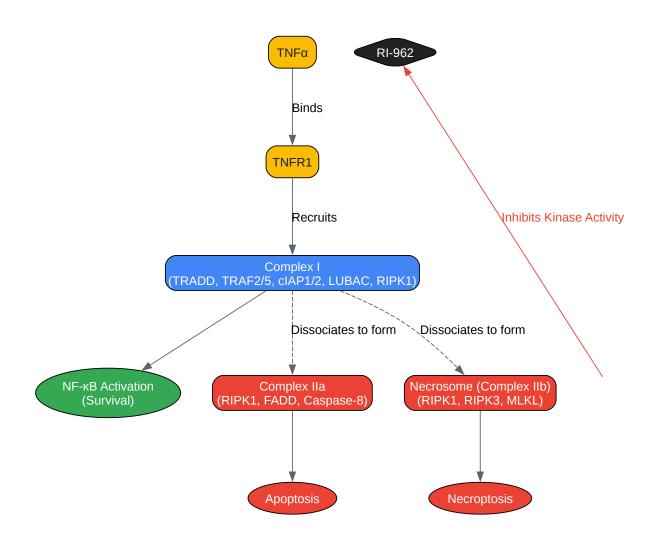


• Data Output: The results are typically reported as the percentage of the control (DMSO), where a lower percentage indicates a higher degree of inhibition. For kinases showing significant inhibition, a dissociation constant (Kd) or an IC50 value is determined.









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References

- 1. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
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